molecular formula C5H6N4O B1437751 N'-hydroxypyrimidine-4-carboximidamide CAS No. 51285-11-1

N'-hydroxypyrimidine-4-carboximidamide

Cat. No. B1437751
CAS RN: 51285-11-1
M. Wt: 138.13 g/mol
InChI Key: CIUKLTPFGONSEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pyrimidines, including N’-hydroxypyrimidine-4-carboximidamide, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Physical And Chemical Properties Analysis

N’-hydroxypyrimidine-4-carboximidamide is a powder with a melting point of 185-186°C . It has a molecular weight of 138.13 g/mol.

Scientific Research Applications

Chemical Synthesis and Reactions

  • N'-hydroxypyrimidine-4-carboximidamide derivatives have been utilized in various chemical synthesis processes. For example, the reaction of 2- and 4-hydroxypyrimidines with N-(1,2,2,2-tetrachloroethyl)amides of carboxylic acids leads to products of amidoalkylation at the N(1) and N(3) atoms, respectively. This process highlights the potential use of hydroxypyrimidine derivatives in organic synthesis and the creation of new compounds (Prikazchikova et al., 1994).

Extractants in Metal Separation

  • N'-hydroxypyrimidine-4-carboximidamide derivatives have been proposed as efficient extractants for metal separation. Studies have shown that hydrophobic N′-alkyloxypyridinecarboximidamides, a class of these derivatives, are effective in extracting zinc(II) from acidic chloride solutions, demonstrating their potential in industrial metal extraction processes (Wojciechowska et al., 2017).

Anticancer Activity

  • In the field of medicinal chemistry, certain derivatives of N'-hydroxypyrimidine-4-carboximidamide have shown potential as anticancer agents. For instance, the optimized 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide derivative, formulated as nanoparticles, exhibited significant anticancer activity in studies, indicating its potential use in cancer treatment (Theivendren et al., 2018).

Safety And Hazards

N’-hydroxypyrimidine-4-carboximidamide is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

N'-hydroxypyrimidine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-1-2-7-3-8-4/h1-3,10H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUKLTPFGONSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CN=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650305
Record name 1-Nitroso-1-(pyrimidin-4(3H)-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxypyrimidine-4-carboximidamide

CAS RN

51285-11-1
Record name 1-Nitroso-1-(pyrimidin-4(3H)-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxypyrimidine-4-carboximidamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Citations

For This Compound
1
Citations
LM Toledo-Sherman, ME Prime, L Mrzljak… - Journal of medicinal …, 2015 - ACS Publications
We report on the development of a series of pyrimidine carboxylic acids that are potent and selective inhibitors of kynurenine monooxygenase and competitive for kynurenine. We …
Number of citations: 67 pubs.acs.org

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